Polymerizability vs. Isomeric Thiazolidine-2,5-dione: Binary All-or-Nothing Differentiation
In a direct comparative polymerization study under identical conditions (20°C, initiated by primary, secondary, or tertiary amines or potassium tert-butoxide), D,L-4-isopropyl-5-oxo-2-thioxooxazolidine (1a, the target compound) underwent successful ring-opening polymerization, while the isomeric D,L-4-isopropyl-2,5-thiazolidindione (2a) did not polymerize at all [1]. This binary outcome demonstrates that the oxazolidinone-thione scaffold is structurally essential for polymerization competence; the thiazolidinedione isomer—which forms via thermodynamically favorable sulfur rearrangement from the target compound—is completely inert as a monomer.
| Evidence Dimension | Polymerization competence (binary: polymerizes vs. does not polymerize) |
|---|---|
| Target Compound Data | Polymerizes (forms polyvaline chains detectable by ¹³C NMR; isotactic blocks averaging ≤6 monomeric units) |
| Comparator Or Baseline | D,L-4-isopropyl-2,5-thiazolidindione (2a): No polymerization observed under any tested condition |
| Quantified Difference | Absolute qualitative difference: polymerization competent vs. completely inert |
| Conditions | 20°C; initiators: primary amines, secondary amines, tertiary amines, potassium tert-butoxide; solvent and concentration conditions as described in Kricheldorf & Mang (1982) |
Why This Matters
For procurement decisions in polymer chemistry, the thiazolidinedione isomer is an unacceptable substitute because it fails the most fundamental functional requirement—it cannot serve as a monomer—making the target oxazolidinone-thione scaffold the only viable choice among these two isomeric forms.
- [1] Kricheldorf HR, Mang T. 13C NMR sequence analysis, 22. Stereoselectivity of the polymerization of D,L-leucine and D,L-valine N-Thiocarboxy anhydrides. Die Makromolekulare Chemie. 1982;183(9):2113-2129. doi:10.1002/macp.1982.021830909 View Source
